![molecular formula C17H15ClFN3O2S B3008532 2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 1903164-32-8](/img/structure/B3008532.png)
2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-fluorophenyl)acetamides are a class of compounds that have been identified as potent thrombin inhibitors. Thrombin is an enzyme that plays a crucial role in blood coagulation, and its inhibition is a key target for anticoagulant drugs. The specific compound mentioned, 2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide, is not directly described in the provided papers, but the related compounds have shown significant potency in inhibiting thrombin, with inhibitory constants (Ki) ranging from 0.9 to 33.9 nM. The structure-activity relationship (SAR) indicates that certain substituents at the P3 position, such as 2,2-difluoro-2-aryl/heteroaryl-ethylamine, enhance the inhibitory effect, while other modifications can reduce the compound's affinity for thrombin .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further condensation with ethane-1,2-diamine. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a compound with a similar core structure, starts from methyl 3-aminothiophene-2-carboxylate. This intermediate undergoes a series of reactions, including condensation with urea, chlorination with phosphorus oxychloride, and final condensation to yield the desired product . This synthesis pathway suggests a complex and multi-step process that requires careful control of reaction conditions to obtain the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using crystallography and density functional theory (DFT). For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined to belong to the tetragonal system with specific geometric parameters. The bond lengths and angles obtained from DFT calculations were compared with X-ray diffraction values, showing good agreement and providing insight into the electronic structure of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated, which are important for understanding the reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from the molecular electrostatic potential (MEP) surface map, which was investigated using theoretical calculations. The MEP helps predict sites of electrophilic attack and nucleophilic reactions, which are crucial for understanding how these compounds might interact with biological targets such as thrombin. The intermolecular interactions within the crystal structures were analyzed using Hirshfeld surface analysis, providing further details on how these molecules might behave in a solid-state environment .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their antiproliferative activity. The related compound mentioned in the second paper exhibits marked inhibition against various human cancer cell lines, indicating its potential as an anticancer agent. The IC50 values against colon cancer, lung adenocarcinoma, and gastric cancer cell lines were found to be in the low micromolar range, demonstrating promising activity. Molecular docking studies suggested that the compound could inhibit a specific protein, which may be related to its anticancer properties .
科学的研究の応用
Radiosynthesis for Imaging Applications
A notable application of derivatives related to "2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide" includes their use in the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). These derivatives, due to the inclusion of fluorine atoms in their structure, allow for labeling with fluorine-18, facilitating in vivo imaging studies. This application is crucial for advancing research in neurology and oncology by enabling the visualization of cellular processes in real time (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial and Antitumor Activities
Compounds incorporating the core structure of "2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide" have been synthesized and evaluated for their antimicrobial and antitumor activities. Research indicates that certain derivatives exhibit promising antibacterial and antifungal activities, with potential applications in developing new therapeutic agents against a variety of microbial infections. Additionally, some derivatives have shown selective anti-tumor activities, highlighting the compound's potential in cancer research (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Thrombin Inhibition for Anticoagulant Therapy
Another research focus is the development of potent thrombin inhibitors based on modifications to the "2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide" structure. These inhibitors have potential applications in anticoagulant therapy, particularly in conditions where thrombin's role in blood clot formation is a primary concern. Studies on these compounds have demonstrated significant inhibitory effects on thrombin, indicating their potential as novel anticoagulant therapies (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, & Lu, 2007).
Synthesis and Evaluation for Antitumor Activity
The synthesis of derivatives and their subsequent evaluation for antitumor activities constitute another vital area of research. Compounds based on "2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide" have been explored for their potential in treating various cancers, with studies focusing on optimizing the chemical structure to improve efficacy and selectivity against tumor cells (Jing, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S/c1-10-21-16-11(5-8-25-16)17(24)22(10)7-6-20-15(23)9-12-13(18)3-2-4-14(12)19/h2-5,8H,6-7,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXYYZJCPARGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


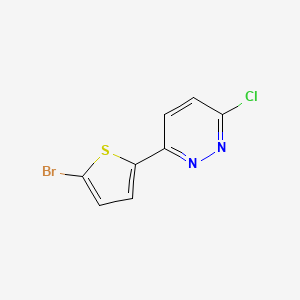
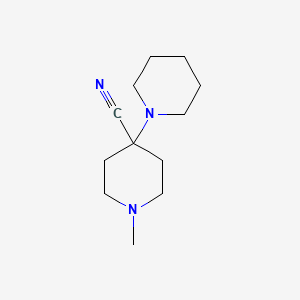
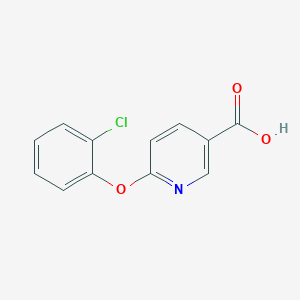
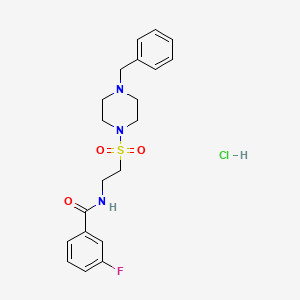
![2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B3008457.png)



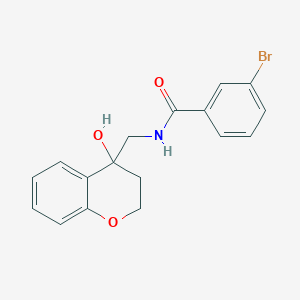
![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3008466.png)
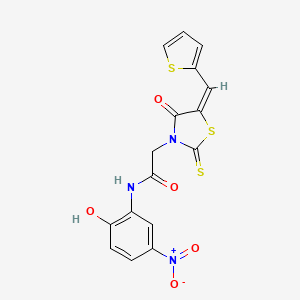
![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)